molecular formula C10H12N2O3 B14842835 5-Cyclopropoxy-3-(methylamino)picolinic acid

5-Cyclopropoxy-3-(methylamino)picolinic acid

Cat. No.: B14842835
M. Wt: 208.21 g/mol
InChI Key: HQXHUIHFRIKYKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-3-(methylamino)picolinic acid typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the picolinic acid core.

    Methylamination: Introduction of the methylamino group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Common methods include the use of organometallic reagents and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-3-(methylamino)picolinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Conversion to corresponding reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

5-Cyclopropoxy-3-(methylamino)picolinic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-(methylamino)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may bind to zinc finger proteins, altering their structure and function, which can disrupt various cellular processes . This interaction can lead to changes in gene expression, protein synthesis, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-3-(methylamino)picolinic acid is unique due to the presence of both cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-cyclopropyloxy-3-(methylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-8-4-7(15-6-2-3-6)5-12-9(8)10(13)14/h4-6,11H,2-3H2,1H3,(H,13,14)

InChI Key

HQXHUIHFRIKYKS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)OC2CC2)C(=O)O

Origin of Product

United States

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